5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one
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Overview
Description
5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one typically involves the reaction of 5-bromo-6-fluorobenzo[d]thiazol-2-amine with suitable reagents under controlled conditions. One common method involves the use of bromine and fluorine sources in the presence of a catalyst to facilitate the halogenation process . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a bioactive molecule.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluorobenzo[d]thiazol-2-amine: A closely related compound with similar structural features.
2-Amino-4-bromo-6-fluorobenzothiazole: Another similar compound with potential biological activities.
Uniqueness
5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one is unique due to its specific combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H3BrFNOS |
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Molecular Weight |
248.07 g/mol |
IUPAC Name |
5-bromo-6-fluoro-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H3BrFNOS/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11) |
InChI Key |
VTZWWNXKTJRHFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)SC(=O)N2 |
Origin of Product |
United States |
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